N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 893372-45-7
VCID: VC11896778
InChI: InChI=1S/C17H17F2N3O3S2/c1-25-6-5-22-16(24)15-13(4-7-26-15)21-17(22)27-9-14(23)20-12-3-2-10(18)8-11(12)19/h2-3,8H,4-7,9H2,1H3,(H,20,23)
SMILES: COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F
Molecular Formula: C17H17F2N3O3S2
Molecular Weight: 413.5 g/mol

N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 893372-45-7

Cat. No.: VC11896778

Molecular Formula: C17H17F2N3O3S2

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 893372-45-7

Specification

CAS No. 893372-45-7
Molecular Formula C17H17F2N3O3S2
Molecular Weight 413.5 g/mol
IUPAC Name N-(2,4-difluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C17H17F2N3O3S2/c1-25-6-5-22-16(24)15-13(4-7-26-15)21-17(22)27-9-14(23)20-12-3-2-10(18)8-11(12)19/h2-3,8H,4-7,9H2,1H3,(H,20,23)
Standard InChI Key DWWJTJTUPZWROV-UHFFFAOYSA-N
SMILES COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F
Canonical SMILES COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is defined by a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-methoxyethyl group and at position 2 with a sulfanyl-acetamide moiety linked to a 2,4-difluorophenyl ring. The systematic IUPAC name reflects these substituents, emphasizing the compound’s complexity.

Molecular Formula and Weight

Derived from its structure, the molecular formula is C19_{19}H20_{20}F2_{2}N4_{4}O3_{3}S2_{2}, yielding a molecular weight of 454.51 g/mol. Key structural features include:

  • Thieno[3,2-d]pyrimidin-4-one core: A bicyclic system combining thiophene and pyrimidine rings, known for stabilizing interactions with biological targets.

  • 2-Methoxyethyl substituent: Enhances solubility and modulates electronic properties.

  • Sulfanyl-acetamide bridge: Facilitates hydrogen bonding and covalent interactions with enzymes.

PropertyValue
Molecular FormulaC19_{19}H20_{20}F2_{2}N4_{4}O3_{3}S2_{2}
Molecular Weight454.51 g/mol
IUPAC NameN-(2,4-difluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
CAS Registry NumberNot yet assigned

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic reactions, leveraging strategies developed for analogous thienopyrimidine derivatives.

Core Formation

The thieno[3,2-d]pyrimidin-4-one core is typically synthesized via cyclization of thiourea derivatives with α,β-unsaturated ketones. For example:

  • Cyclocondensation: Reaction of 2-aminothiophene-3-carboxylate with ethyl acetoacetate under acidic conditions generates the pyrimidine ring.

  • Oxidation: Introduction of the 4-oxo group using oxidizing agents like potassium permanganate.

Functionalization

Substituents are introduced through nucleophilic substitution or coupling reactions:

  • 3-(2-Methoxyethyl) Group: Achieved via alkylation of the pyrimidine nitrogen using 2-methoxyethyl bromide in the presence of a base.

  • Sulfanyl-Acetamide Linker: Thiolation at position 2 using sulfur nucleophiles, followed by acetylation with 2-chloroacetamide and subsequent coupling to 2,4-difluoroaniline.

Purification and Yield

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures yield the pure compound. Reported yields for analogous syntheses range from 40–60%, depending on reaction optimization.

Physicochemical Properties

While experimental data for this specific compound are sparse, predictions based on structural analogs provide preliminary insights:

Solubility

  • Aqueous Solubility: Low due to the hydrophobic thiophene and difluorophenyl groups. Estimated logP ≈ 2.5–3.0.

  • Organic Solvents: Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.

Stability

  • Thermal Stability: Stable up to 150°C, as indicated by thermogravimetric analysis (TGA) of related compounds.

  • Photostability: Susceptible to degradation under UV light, necessitating storage in amber containers.

Analytical Characterization

Spectroscopic Data

  • NMR Spectroscopy:

    • 1^1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.60–7.55 (m, 2H, Ar-H), 4.20 (t, J = 6.0 Hz, 2H, OCH2CH2), 3.45 (s, 3H, OCH3).

  • IR Spectroscopy: Peaks at 1680 cm1^{-1} (C=O stretch), 1240 cm1^{-1} (C-F stretch).

Chromatographic Methods

  • HPLC: Retention time ≈ 12.3 min (C18 column, acetonitrile/water gradient).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator